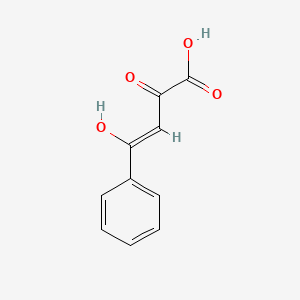

(2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids, including derivatives similar to (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid, is an important method for producing enantiomerically enriched compounds. This process is essential for synthesizing common intermediates used in ACE inhibitors.Molecular Structure Analysis

The molecular formula of (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid is C10H8O4 . It has a molecular weight of 192.17 .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

The asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids, including derivatives similar to (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid, is an important method for producing enantiomerically enriched compounds. This process is essential for synthesizing common intermediates used in ACE inhibitors, showcasing its relevance in medicinal chemistry (Zhu et al., 2010).

Antifungal Properties

A derivative of (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid, specifically the ligand (Z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid, has been synthesized and evaluated for its antifungal properties. This research highlights the compound's potential use in addressing fungal infections, particularly in the context of wood stain fungi like Mucor plumbeus (Paz et al., 2013).

Analgesic Activity

Studies have been conducted on substituted 4-aryl-4-oxo-2-thienylbut-2-enoic acids, which involve reactions with 4-aryl-2-hydroxy-4-oxobut-2-enoic acids. These compounds, closely related to (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid, exhibit analgesic activity, potentially offering alternative treatments for pain relief (Шипиловских et al., 2013).

Biocatalytic Reduction

Research involving the biocatalytic reduction of various 2-oxo acids, including (R)-2-hydroxy-4-oxo acids, indicates the potential of these compounds in the synthesis of enantiomerically pure products. This application is significant in the pharmaceutical industry for the production of high-purity compounds (Schummer et al., 1991).

Synthesis of Nonproteinogenic Amino Acids

The transformation of 2,4-dioxo-4-phenylbutyric acid and 2-oxo-4-phenylbut-3-enoic acid into corresponding (S)-2-amino acids using recombinant Escherichia coli cells is another notable application. This process is essential for synthesizing nonproteinogenic amino acids, which have significant implications in the development of novel pharmaceuticals (Fadnavis et al., 2006).

Enantioselective Deracemization

The deracemization of (±)-2-hydroxy-4-phenyl-3-butenoic acid, a compound structurally related to (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid, highlights the potential of these compounds in producing single enantiomeric products. This process is valuable in synthesizing enantiopure compounds for pharmaceutical applications (Larissegger-Schnell et al., 2005).

Eigenschaften

IUPAC Name |

(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-6,11H,(H,13,14)/b8-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZSEJLYYQDPRN-VURMDHGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C(=O)C(=O)O)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-N-cyclopentyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2842250.png)

![1-[(2-Fluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2842251.png)

![3-[[1-[(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2842257.png)

![N-(2-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2842258.png)

![Benzene, 4-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2842265.png)

![Methyl 3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate](/img/structure/B2842273.png)